2,3-Dichloro-5-(difluoromethyl)pyridine
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Overview
Description
2,3-Dichloro-5-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination to form 2-chloro-5-methylpyridine. This intermediate is then subjected to further chlorination and fluorination reactions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride. The reactions are carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different pyridine derivatives .
Scientific Research Applications
2,3-Dichloro-5-(difluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of herbicides and insecticides, contributing to agricultural advancements
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains only one chlorine atom and a trifluoromethyl group.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Differently substituted pyridine derivative
Uniqueness
2,3-Dichloro-5-(difluoromethyl)pyridine is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable in specific synthetic applications and research contexts, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,3-dichloro-5-(difluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRLOKESDPEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611704 |
Source
|
Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71690-06-7 |
Source
|
Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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